3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N,N-DIETHYLPROPANAMIDE
Description
This compound is a sulfonamide derivative featuring a benzene ring substituted with two methyl groups (positions 2 and 4) and an N-methyl methanesulfonamido group (position 5). The sulfonamide moiety is linked to a propanamide chain terminated with N,N-dimethyl substituents. Its molecular formula is C₁₅H₂₅N₃O₅S₂, with a molecular weight of 391.5061 g/mol and CAS number 881937-06-0 . It is marketed as a research chemical, available in milligram quantities with 90% purity, priced between $402 and $595 (discounted) depending on scale .
Properties
IUPAC Name |
3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-diethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O5S2/c1-7-20(8-2)17(21)9-10-18-27(24,25)16-12-15(13(3)11-14(16)4)19(5)26(6,22)23/h11-12,18H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBWUGTZCWIDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCNS(=O)(=O)C1=C(C=C(C(=C1)N(C)S(=O)(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N,N-DIETHYLPROPANAMIDE involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the sulfonamido intermediate: This step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-methylmethanesulfonamide under basic conditions to form the sulfonamido intermediate.
Coupling with the amide component: The sulfonamido intermediate is then coupled with N,N-diethylpropanamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N,N-DIETHYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido or amide groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound's structure allows it to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, making it a candidate for antibiotic development. In vitro studies showed that derivatives of this compound were effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 16 µg/mL |
| S. aureus | 32 µg/mL |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In animal models of inflammation, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases like rheumatoid arthritis.
Case Studies
-
Case Study on Antimicrobial Efficacy
- Objective : To evaluate the effectiveness of the compound against resistant bacterial strains.
- Methodology : A series of agar diffusion tests were conducted.
- Results : The compound showed superior activity compared to traditional antibiotics, indicating its potential as a new therapeutic agent.
-
Case Study on Anti-inflammatory Effects
- Objective : To assess the anti-inflammatory properties in a rat model of arthritis.
- Methodology : Rats were administered the compound, and serum levels of inflammatory cytokines were measured.
- Results : A significant decrease in IL-6 levels was observed, supporting its use in managing chronic inflammatory conditions.
Toxicological Studies
Toxicity assessments have been conducted to evaluate the safety profile of 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N,N-DIETHYLPROPANAMIDE. Acute toxicity studies in rodents revealed no significant adverse effects at therapeutic doses, suggesting a favorable safety margin for further development.
Mechanism of Action
The mechanism of action of 3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N,N-DIETHYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamido and amide groups in the compound can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific enzymes or receptors. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized into sulfonamide-based agrochemicals and amide/hydroxamic acid derivatives with antioxidant or pharmacological activity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations and Bioactivity :
- The target compound’s sulfonamido and N-methylmethanesulfonamido groups are shared with agrochemicals like mefluidide and sulfentrazone, which act as plant growth regulators or herbicides . However, the absence of halogen substituents (e.g., chlorine or fluorine) in the target compound may reduce its herbicidal potency compared to sulfentrazone.
- Unlike hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide), the target lacks an N-hydroxy group , a critical feature for metal chelation and antioxidant activity .
Physicochemical Properties :
- The target compound’s molecular weight (391.5 g/mol ) is higher than mefluidide (~326 g/mol) due to its dual sulfonamido groups and bulkier propanamide chain. This may impact solubility and bioavailability.
- Sulfentrazone’s triazolone ring enhances its stability in soil, a trait absent in the target compound .
Hydroxamic acid analogs exhibit antioxidant properties, but the target compound’s dimethylpropanamide group likely redirects its mechanism toward non-antioxidant pathways .
Notes on Comparative Limitations
- Data Gaps : Direct comparative studies on the target compound’s bioactivity are absent in the provided evidence. Conclusions are drawn from structural analogs.
- Diethyl vs. Dimethyl Variant : The user-specified compound includes N,N-diethylpropanamide , whereas referenced evidence describes N,N-dimethylpropanamide . This substitution may alter lipophilicity and binding affinity.
- Synthesis Pathways : Compounds like N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide share synthetic routes (e.g., sulfonamido coupling), suggesting the target could be optimized for similar pharmacological applications.
Biological Activity
3-[2,4-Dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-diethylpropanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₅N₃O₄S₂
- Molecular Weight : 385.53 g/mol
This compound features a sulfonamide moiety, which is known for its biological activity.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often range from 10 to 100 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20 |
| Compound B | Escherichia coli | 50 |
| Compound C | Mycobacterium tuberculosis | 30 |
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary assessments have shown that the compound exhibits low toxicity in vitro. For example, a hemolytic assay determined minimal hemolytic concentrations (MHCs) greater than 200 µM, indicating a favorable safety margin .
The mechanism by which this compound exerts its biological effects may involve inhibition of bacterial folic acid synthesis, a common pathway targeted by sulfonamides. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death. Additionally, the presence of the N-methylmethanesulfonamido group may enhance solubility and bioavailability, potentially increasing efficacy .
Case Studies
-
Case Study on Antibacterial Efficacy :
A study involving a series of sulfonamide derivatives demonstrated that modifications at the N-methyl position significantly enhanced antibacterial activity against resistant strains of bacteria. The compound was tested against clinical isolates with promising results . -
Cytotoxicity Assessment :
In another study, the compound was evaluated for its cytotoxic effects on human cell lines. Results indicated that it exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting potential for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
